(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride
CAS No.: 2408937-58-4
Cat. No.: VC6775517
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408937-58-4 |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.66 |
| IUPAC Name | (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c10-7(11)8-4-3-6(8)2-1-5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 |
| Standard InChI Key | RLRRAVZRAFRCGO-HNJRQZNRSA-N |
| SMILES | C1CC2CCC2(NC1)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s bicyclo[4.2.0]octane framework consists of a seven-membered ring system fused to a four-membered ring, with a nitrogen atom at position 2 and a carboxylic acid group at position 1. The hydrochloride salt form enhances stability and solubility for laboratory handling. Key structural features include:
| Property | Value/Description |
|---|---|
| IUPAC Name | (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride |
| SMILES | C1CC2CCC2(NC1)C(=O)O.Cl |
| InChIKey | RLRRAVZRAFRCGO-HNJRQZNRSA-N |
| Stereochemistry | (1S,6R) configuration |
The stereochemical arrangement at positions 1 and 6 is critical for its spatial orientation and potential biological interactions.
Physicochemical Characteristics
While solubility data remain unreported, the hydrochloride salt typically exhibits improved aqueous solubility compared to freebase forms. The compound’s melting point and logP values are yet to be experimentally determined, though computational models suggest moderate lipophilicity due to the bicyclic framework’s rigid structure.
Synthetic Approaches
Retrosynthetic Analysis
The synthesis likely involves constructing the bicyclic core through intramolecular cyclization. A plausible route could utilize:
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Ring-closing metathesis: Formation of the bicyclo[4.2.0] system via Grubbs catalyst-mediated cyclization of diene precursors.
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Carboxylic acid introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at position 1.
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Salt formation: Treatment with hydrochloric acid to generate the hydrochloride salt.
Key Synthetic Challenges
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Stereocontrol: Achieving the desired (1S,6R) configuration requires chiral auxiliaries or asymmetric catalysis.
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Ring strain: The fused four- and seven-membered rings introduce synthetic hurdles in maintaining structural integrity during reactions .
Comparative Analysis with Related Structures
Structural Analogues
The absence of sulfur and smaller ring size in (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride may reduce off-target effects compared to thia-containing analogues .
Future Research Directions
Priority Investigations
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Solubility optimization: Prodrug strategies to enhance bioavailability.
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Target validation: High-throughput screening against kinase and GPCR libraries.
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Toxicological profiling: Acute and subchronic toxicity studies in model organisms.
Synthetic Methodology Development
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